molecular formula C9H10O3S B2454572 4-((Methylsulfonyl)methyl)benzaldehyde CAS No. 156867-56-0

4-((Methylsulfonyl)methyl)benzaldehyde

Cat. No.: B2454572
CAS No.: 156867-56-0
M. Wt: 198.24
InChI Key: RUZRGRDECVOHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of novel organic compounds often hinges on the strategic combination of well-understood functional groups to achieve desired chemical properties and reactivity. 4-((Methylsulfonyl)methyl)benzaldehyde is a prime example of such a molecule, integrating the reactivity of a benzaldehyde (B42025) moiety with the unique electronic characteristics of a methylsulfonyl group. This combination renders it a valuable intermediate in various synthetic pathways.

The sulfonyl group (-SO2-) is a potent electron-withdrawing group that significantly influences the physical and chemical properties of a molecule. fiveable.me Its presence can enhance the solubility of organic compounds in water, a desirable trait for biological applications. fiveable.me The strong polar nature of the sulfonyl group also impacts intermolecular interactions, which can be crucial in the design of materials with specific properties. guidechem.com In organic synthesis, sulfonyl groups are utilized as activating groups, stabilizing adjacent reactive intermediates, and serving as leaving groups in various reactions. fiveable.meacs.org This functional group is a cornerstone in the synthesis of sulfonamides, a class of compounds with widespread use in pharmaceuticals. fiveable.meacs.org

Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of compounds. wisdomlib.orgacs.org The aldehyde functional group (-CHO) is highly reactive and participates in numerous chemical transformations, including nucleophilic addition, condensation reactions (such as the aldol (B89426) condensation), and oxidation/reduction reactions. researchgate.netd-nb.info This reactivity makes benzaldehyde derivatives essential intermediates in the synthesis of pharmaceuticals, agrochemicals, perfumes, and dyes. wisdomlib.orgorientjchem.org Their ability to be readily converted into other functional groups provides chemists with a powerful tool for molecular construction. acs.orgresearchgate.net

This compound has garnered significant interest as a precursor in the synthesis of important pharmaceutical compounds. nih.govresearchgate.net Notably, it is a key intermediate in the production of antibiotics such as thiamphenicol (B1682257) and florfenicol. nih.govresearchgate.netgoogle.com The molecule's utility stems from its bifunctional nature, allowing for sequential or simultaneous reactions at both the aldehyde and the methylsulfonyl-activated methylene (B1212753) group. This dual reactivity enables the construction of complex molecular architectures. researchgate.net

This compound is a member of the class of sulfonyl-containing aromatic aldehydes. guidechem.com Its chemistry is a blend of the characteristic reactions of both aromatic aldehydes and sulfones. The aldehyde group provides a site for nucleophilic attack and condensation, while the methylsulfonyl group activates the adjacent benzylic position, making it susceptible to a different set of chemical transformations. This unique combination of functionalities allows for a rich and diverse range of synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfonylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZRGRDECVOHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylsulfonyl Benzaldehyde

Synthesis from 4-Chlorobenzaldehyde (B46862) via a Sulfide (B99878) Intermediate

A widely employed and efficient method for synthesizing 4-(Methylsulfonyl)benzaldehyde (B46332) uses 4-chlorobenzaldehyde as the starting material. google.com This process occurs in two main stages: first, a nucleophilic aromatic substitution to create 4-(methylthio)benzaldehyde (B43086), and second, the oxidation of this sulfide intermediate to the final sulfone product. google.com

Nucleophilic Aromatic Substitution with Sodium Methyl Mercaptide

The initial step involves the reaction of 4-chlorobenzaldehyde with sodium methyl mercaptide (NaSMe). In this reaction, the methanethiolate (B1210775) anion (CH₃S⁻) acts as a nucleophile, displacing the chloride on the aromatic ring to form 4-(methylthio)benzaldehyde. google.commasterorganicchemistry.com This transformation is a classic example of a nucleophilic aromatic substitution (SNAᵣ) reaction. The presence of the electron-withdrawing aldehyde group on the benzene (B151609) ring facilitates this substitution by activating the ring towards nucleophilic attack. youtube.com

The use of a PTC creates a more effective and industrially viable method by allowing the reaction to proceed under milder, biphasic conditions. google.combohrium.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-(methylthio)benzaldehyde while minimizing costs and environmental impact. google.comnumberanalytics.com Key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants and catalyst.

Research indicates that the molar ratio of 4-chlorobenzaldehyde to sodium methyl mercaptide to the phase-transfer catalyst can be varied. google.com A preferred ratio is often in the range of 1:1.1–1.5:0.01–0.10 respectively. google.com This slight excess of the nucleophile ensures the complete conversion of the starting material. google.com The reaction is typically conducted at a temperature of 50–55 °C and monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. google.com

Table 1: Optimization of Reactant Ratios for 4-(Methylthio)benzaldehyde Synthesis google.com

ReactantGeneral Molar Ratio RangePreferred Molar Ratio Range
4-Chlorobenzaldehyde11
Sodium Methyl Mercaptide1.1–2.01.1–1.5
Phase-Transfer Catalyst0.01–0.200.01–0.10

Oxidation of 4-(Methylthio)benzaldehyde to the Sulfone

The second stage of the synthesis is the oxidation of the intermediate sulfide, 4-(methylthio)benzaldehyde, to the target sulfone, 4-(methylsulfonyl)benzaldehyde. google.com This transformation requires a suitable oxidizing agent that can selectively convert the sulfide to a sulfone without affecting the aldehyde group. organic-chemistry.org Several methods have been developed for this purpose.

Potassium hydrogen persulfate, often known as potassium peroxymonosulfate (B1194676) or by the brand name Oxone, is an effective oxidizing agent for converting sulfides to sulfones. researchgate.netcaltech.edu It is a component of a triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄. Peroxymonosulfate is a powerful oxidant, thermodynamically stronger and kinetically more reactive than hydrogen peroxide. caltech.edu The reaction is typically carried out in a polar solvent. researchgate.net The use of persulfates is considered a "green" chemistry approach as they are strong yet stable bleaching agents. wikipedia.orgredox-tech.com

A common and cost-effective method for the oxidation of 4-(methylthio)benzaldehyde involves the use of hydrogen peroxide (H₂O₂) in the presence of an acid and an oxidation catalyst. google.com A typical system employs sulfuric acid and a metal catalyst like manganese sulfate (B86663). google.com Hydrogen peroxide is considered an ideal "green" oxidant because its only byproduct is water. rsc.orgnih.gov

The catalyst, such as a manganese(III) complex, facilitates the oxidation of the sulfide to the corresponding sulfone in good yields. researchgate.netjsynthchem.com The selectivity towards the sulfone over the intermediate sulfoxide (B87167) can often be controlled by adjusting the stoichiometry of the hydrogen peroxide and the reaction conditions. rsc.org The reaction is generally performed under mild conditions, making it a simple and efficient procedure suitable for industrial production. google.com

Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing SystemKey FeaturesCommon Catalysts/Conditions
Potassium Hydrogen Persulfate (Oxone)Powerful and kinetically fast oxidant. caltech.eduTypically used in polar solvents. researchgate.net
Hydrogen Peroxide (H₂O₂)"Green" oxidant, with water as the only byproduct. rsc.orgnih.govRequires acid (e.g., H₂SO₄) and metal (e.g., MnSO₄) catalysts. google.com
Analysis of Reaction Selectivity and Yield Optimization

A notable and modern approach to the synthesis of 4-(methylsulfonyl)benzaldehyde involves a two-step process commencing with 4-chlorobenzaldehyde. This method is characterized by its high yield and operational simplicity, making it suitable for industrial applications. google.com

The first step is the synthesis of the intermediate, 4-(methylthio)benzaldehyde. This is achieved through the reaction of 4-chlorobenzaldehyde with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst. The selection of the phase-transfer catalyst is critical for the efficiency of this step. Catalysts such as tetrabutylammonium (B224687) iodide, tetrabutylammonium bromide, tetrabutylammonium chloride, or tetrabutylammonium fluoride (B91410) can be employed. google.com

The optimization of this initial step hinges on the molar ratio of the reactants and the catalyst. For instance, a molar ratio of 4-chlorobenzaldehyde to sodium methyl mercaptide to tetrabutylammonium iodide of 1:1.5:0.1 has been demonstrated to be effective. The reaction is typically conducted at a temperature of 50-55°C. Under these conditions, the reaction proceeds to completion, which can be monitored by thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde spot disappears. This step has been reported to yield the crude 4-(methylthio)benzaldehyde in high amounts. google.com

The second and final step is the selective oxidation of 4-(methylthio)benzaldehyde to 4-(methylsulfonyl)benzaldehyde. A common and effective oxidizing agent for this transformation is hydrogen peroxide. The selectivity of this oxidation is crucial to prevent over-oxidation or the formation of other by-products. The reaction is catalyzed by a combination of sulfuric acid and an oxidation catalyst, such as manganous sulfate. google.com

Yield optimization in this step is highly dependent on the molar ratios of the substrate, oxidizing agent, and catalysts. For example, a molar ratio of 4-(methylthio)benzaldehyde to hydrogen peroxide to sulfuric acid to manganous sulfate of 1:2.5:0.02:0.05 has been shown to provide good results. The reaction temperature is also a critical parameter that needs to be controlled to ensure both a reasonable reaction rate and high selectivity. google.com The use of hydrogen peroxide as the oxidant is advantageous from a green chemistry perspective, as its primary byproduct is water. rsc.org

The table below summarizes the optimized reaction conditions for the two-step synthesis of 4-(methylsulfonyl)benzaldehyde.

StepReactantsCatalyst(s)Molar RatioTemperature (°C)
1. Thioetherification 4-Chlorobenzaldehyde, Sodium methyl mercaptidePhase-transfer catalyst (e.g., Tetrabutylammonium iodide)1 : 1.1-2.0 : 0.01-0.2050-60
2. Oxidation 4-(Methylthio)benzaldehyde, Hydrogen peroxideSulfuric acid, Manganous sulfate1 : 2.5 : 0.02 : 0.05-

Alternative Synthetic Routes and Methodological Advancements

While the two-step synthesis from 4-chlorobenzaldehyde represents a significant advancement, other routes to 4-(methylsulfonyl)benzaldehyde have been developed and utilized historically. These alternative methods often involve more steps and can be less environmentally friendly. google.com

Another alternative synthesis begins with p-toluenesulfonyl chloride, a byproduct from the production of saccharin. This route involves reaction with sodium sulfite (B76179) and sodium bicarbonate, followed by methylation with methyl sodium sulfate to produce 4-(methylsulfonyl)toluene. The final step is the bromination and subsequent hydrolysis of the methyl group to an aldehyde. This method, while utilizing a byproduct as a starting material, is also a multi-step process with a reported yield of 53% and is associated with considerable pollution. google.com The synthesis of the key intermediate, methyl p-tolyl sulfone, can also be achieved by the alkylation of sodium p-toluenesulfinate with methyl iodide or dimethyl sulfate. orgsyn.org

More direct oxidation of 4-(methylthio)benzaldehyde has also been explored using different oxidizing agents. For instance, the use of potassium hydrogen persulfate in a methanol (B129727)/water solvent system has been reported, though with a modest yield of only 21%. Another approach involves the use of hydrogen peroxide in formic acid, which resulted in a 44% yield. google.com These lower yields highlight the importance of the catalytic system described in the previous section for achieving high efficiency in the oxidation step.

The table below provides a comparison of different synthetic routes to 4-(methylsulfonyl)benzaldehyde.

Starting MaterialKey StepsReported Yield (%)
4-ChlorobenzaldehydeThioetherification, Oxidation with H₂O₂/H₂SO₄/MnSO₄High (specific yield not stated in patent claims)
Toluene (B28343)Chlorosulfonation, Reduction, Methylation, Bromination, HydrolysisLow
p-Toluenesulfonyl chlorideReduction, Methylation, Bromination, Hydrolysis53
4-(Methylthio)benzaldehydeOxidation with Potassium hydrogen persulfate21
4-(Methylthio)benzaldehydeOxidation with H₂O₂ in formic acid44

Considerations for Preparative Scale Synthesis and Process Greenness

For the synthesis of 4-(methylsulfonyl)benzaldehyde to be viable on a preparative or industrial scale, several factors beyond just the chemical yield must be considered. These include the cost and availability of starting materials, the simplicity of the procedure, safety, and the environmental impact of the process. google.com

The two-step synthesis starting from 4-chlorobenzaldehyde is particularly well-suited for large-scale production. The raw materials, 4-chlorobenzaldehyde and sodium methyl mercaptide, are readily available. The process is described as being simple and convenient to operate, with a short production cycle and no special equipment requirements, which contributes to lower production costs. google.com

From a green chemistry perspective, this modern route offers significant advantages over the older methods that start from toluene or p-toluenesulfonyl chloride. The older routes are characterized by long reaction sequences, which inherently lead to lower atom economy and a higher E-factor (mass of waste per mass of product). The use of reagents like those in chlorosulfonation and bromination reactions also poses greater environmental and safety hazards. google.com

To quantitatively assess the "greenness" of a synthetic route, metrics such as atom economy and the E-factor can be applied. Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. The E-factor provides a measure of the amount of waste generated. While a detailed calculation would require specific data on all reagents and byproducts, the shorter reaction sequence and the use of a clean oxidant in the 4-chlorobenzaldehyde route strongly suggest a more favorable atom economy and a lower E-factor compared to the multi-step alternatives. chembam.com

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis

Spectroscopic analysis is fundamental to understanding the molecular structure, bonding, and electronic behavior of 4-((Methylsulfonyl)methyl)benzaldehyde.

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within the molecule.

The key functional groups in this compound are the aromatic aldehyde and the methylsulfonylmethyl moiety. The FT-IR and FT-Raman spectra are expected to be dominated by vibrations from these groups.

Aldehyde Group: A strong C=O stretching vibration is one of the most characteristic bands in the IR spectrum, typically appearing around 1700-1705 cm⁻¹ for aromatic aldehydes. pressbooks.puborgchemboulder.com The aldehyde C-H stretch shows two characteristic bands, one near 2820-2880 cm⁻¹ and another, often sharper, band near 2710-2745 cm⁻¹. orgchemboulder.comdocbrown.info

Sulfonyl Group: The sulfonyl group (-SO₂-) is characterized by two strong stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found in the 1350–1300 cm⁻¹ range and a symmetric stretch (ν_s(SO₂)) in the 1160–1120 cm⁻¹ range. researchgate.net

Aromatic Ring: The benzene (B151609) ring exhibits several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. researchgate.net C=C in-ring stretching vibrations typically produce bands in the 1625-1440 cm⁻¹ region. docbrown.info

Aliphatic Groups: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz

The predicted vibrational assignments for this compound are summarized below.

Predicted Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment (Vibrational Mode)
~3080MediumMediumAromatic C-H Stretch
~2930Medium-WeakMediumAliphatic C-H Stretch (-CH₃, -CH₂-)
~2830WeakWeakAldehyde C-H Stretch
~2730Weak-MediumWeakAldehyde C-H Stretch (Fermi Resonance)
~1703StrongStrongAldehyde C=O Stretch
~1600MediumStrongAromatic C=C Stretch
~1450MediumMediumAromatic C=C Stretch
~1320StrongMediumAsymmetric SO₂ Stretch
~1140StrongMediumSymmetric SO₂ Stretch
~830StrongWeakC-H Out-of-Plane Bend (para-substituted)

The this compound molecule possesses an electron-donating aromatic ring system and two strong electron-withdrawing groups: the aldehyde (-CHO) and the methylsulfonyl (-SO₂CH₃) moieties. This arrangement facilitates intramolecular charge transfer (ICT). Vibrational spectroscopy can provide evidence for ICT through shifts in the characteristic frequencies of the involved functional groups.

The electron-withdrawing nature of the sulfonyl group, transmitted through the methylene bridge and the aromatic ring to the carbonyl group, can lead to a delocalization of electron density. This delocalization would slightly weaken the C=O double bond, resulting in a lower vibrational frequency (a redshift) for the C=O stretching mode compared to unsubstituted benzaldehyde (B42025). pressbooks.pub Similarly, the frequencies of the SO₂ stretching modes may be perturbed by these electronic interactions. Theoretical studies using DFT can quantify the extent of charge transfer between molecular fragments and correlate it with changes in vibrational frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* and n → π* transitions.

Experimental UV-Vis spectra for substituted benzaldehydes typically show two main absorption bands. cdnsciencepub.comresearchgate.net The first is a strong band, often referred to as the B-band, occurring around 240-280 nm, which is assigned to a π → π* electronic transition involving the benzene ring and carbonyl group. researchgate.netresearchgate.net A second, much weaker band, known as the C-band, is observed at longer wavelengths (280-350 nm) and is attributed to the formally forbidden n → π* transition of the carbonyl group. researchgate.netprinceton.edu

The presence of the electron-withdrawing methylsulfonylmethyl group at the para position is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzaldehyde. cdnsciencepub.com Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict electronic absorption spectra. princeton.edursc.org It calculates the vertical excitation energies and oscillator strengths (intensities) of electronic transitions, allowing for a precise assignment of the observed absorption bands. researchgate.net

A theoretical TD-DFT analysis for this compound would provide detailed insights into how the orbitals of the sulfonyl, methylene, and aldehyde groups interact with the π-system of the benzene ring.

Predicted TransitionTypical λmax Range (nm)Description
π → π250 - 290High-intensity transition involving the aromatic π-system and carbonyl group.
n → π290 - 350Low-intensity transition originating from the non-bonding electrons of the carbonyl oxygen.

NMR spectroscopy is an indispensable tool for confirming the molecular structure by probing the magnetic environments of the ¹H and ¹³C nuclei.

Based on the structure of this compound and data from analogous compounds, a predicted NMR analysis can be formulated. The spectrum is expected to show distinct signals for the aldehyde, aromatic, methylene, and methyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet (s)1HAldehyde proton (-CHO)
~7.95Doublet (d)2HAromatic protons ortho to -CHO
~7.60Doublet (d)2HAromatic protons ortho to -CH₂-
~4.50Singlet (s)2HMethylene protons (-CH₂-)
~2.90Singlet (s)3HMethyl protons (-SO₂CH₃)

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde Carbonyl Carbon (C=O)
~142.0Aromatic Quaternary Carbon (C-CH₂-)
~137.0Aromatic Quaternary Carbon (C-CHO)
~130.0Aromatic CH Carbons (ortho to -CHO)
~128.5Aromatic CH Carbons (ortho to -CH₂-)
~60.0Methylene Carbon (-CH₂-)
~42.0Methyl Carbon (-SO₂CH₃)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively confirm these assignments. A COSY spectrum would show correlations between the coupled aromatic protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments for the aromatic CH, methylene, and methyl groups.

Mass Spectrometry (MS and GC/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry analysis confirms the molecular formula of this compound as C₈H₈O₃S, with a molecular weight of approximately 184.21 g/mol . chemicalbook.comnih.gov While detailed experimental fragmentation data from mass spectrometry for this specific compound is not extensively documented in the cited literature, a theoretical fragmentation pattern can be inferred based on its structure and the known behavior of related aromatic aldehydes and sulfones.

Upon ionization in a mass spectrometer, the molecule would form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfonyl and carbonyl groups, which are susceptible to breaking.

Plausible Fragmentation Pathways:

Loss of the formyl radical (-CHO): Cleavage of the bond between the benzene ring and the aldehyde group could result in the loss of a formyl radical (mass of 29), leading to a significant fragment ion.

Loss of the methylsulfonyl radical (-SO₂CH₃): The carbon-sulfur bond could break, leading to the loss of a methylsulfonyl radical (mass of 79).

Cleavage of the benzyl-sulfonyl bond: Scission of the bond between the methylene bridge and the sulfur atom could occur.

Fragmentation of the benzene ring: The aromatic ring itself can break apart, typically resulting in smaller charged fragments.

These pathways are consistent with the general fragmentation patterns observed for aromatic aldehydes, such as benzaldehyde, which commonly shows fragments corresponding to the loss of a hydrogen atom (M-1) and the formyl group (M-29). docbrown.info

Crystallographic and Solid-State Studies

The three-dimensional arrangement of this compound in its solid state has been thoroughly investigated using X-ray diffraction, providing a clear picture of its molecular and crystal structure.

Single crystal X-ray diffraction analysis has determined that this compound crystallizes in the monoclinic system with the space group P2/c. nih.govresearchgate.net The analysis provides precise unit cell dimensions and confirms the covalent bond lengths and angles within the molecule, which all fall within normal ranges. nih.gov A notable feature of its molecular geometry is the C1—S—C2—C3 torsion angle, which is reported as 75.07 (17)°. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₈H₈O₃S
Formula Weight184.20
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)6.1280 (12)
b (Å)8.0400 (16)
c (Å)16.734 (3)
β (°)90.07 (3)
Volume (ų)824.5 (3)
Z4

The crystal packing is specifically governed by intermolecular C—H⋯O hydrogen bonds. nih.gov These interactions link individual molecules into a cohesive three-dimensional network. nih.gov X-ray diffraction data has allowed for the precise measurement of the geometry of these hydrogen bonds, identifying the specific donor (D) and acceptor (A) atoms, as well as the bond lengths and angles that define these connections. nih.gov Two distinct C—H⋯O interactions have been identified and characterized. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °)
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C4—H4A⋯O30.932.573.457 (3)159
C1—H1D⋯O10.962.563.518 (3)176

The choice of solvent plays a critical role in the crystallization process of this compound. researchgate.net Studies on the nucleation of the compound from different solvents have shown that the solvent directly influences the driving force for nucleation. researchgate.net Research involving four solvents—toluene (B28343), methanol (B129727), acetonitrile (B52724), and acetic acid—demonstrated that for a given induction time, the driving forces for nucleation ranked in the order of toluene > methanol > acetonitrile > acetic acid. researchgate.net This ranking is consistent with the order of the pre-exponential factor calculated from classical nucleation theory. researchgate.net

The interaction energy between the solute (this compound) and the solvent molecules is a key factor. The binding energies increase in the order of acetonitrile < methanol < toluene < acetic acid. researchgate.net This suggests that stronger solute-solvent binding can make nucleation more difficult, with the exception of acetic acid where the competition between solvent-solvent and solute-solvent interactions plays a more significant role. researchgate.net Single crystals suitable for X-ray diffraction have been successfully obtained by the slow evaporation of a solution in acetonitrile. nih.gov

Computational and Theoretical Chemistry of 4 Methylsulfonyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to investigate various molecular properties, including optimized geometry, electronic distribution, and reactivity parameters. Studies on related molecules, such as 4-hydroxybenzaldehyde (B117250) and other benzaldehyde (B42025) derivatives, frequently utilize DFT calculations, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. mdpi.comirjweb.comresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides the most stable three-dimensional structure. For aromatic compounds like 4-((Methylsulfonyl)methyl)benzaldehyde, key parameters such as bond lengths, bond angles, and dihedral angles are determined.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) Note: This table is illustrative. Specific calculated values for this compound are not available in the cited literature.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-S 1.77 - -
S=O 1.45 O=S=O: 120 -
C=O 1.22 C-C-H (aldehyde): 121 C-C-S-C: 75

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

This energy gap is crucial for understanding intramolecular charge transfer (ICT). A small gap often facilitates the movement of electron density from the donor part of the molecule (where the HOMO might be localized) to the acceptor part (where the LUMO is localized) upon electronic excitation. irjweb.com For this compound, the benzaldehyde group is electron-withdrawing, and the methylsulfonylmethyl group is also strongly electron-withdrawing, which would influence the energies and distributions of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data) Note: This table is illustrative. Specific calculated values for this compound are not available in the cited literature.

Parameter Energy (eV)
EHOMO -7.50
ELUMO -2.00
Energy Gap (ΔE) 5.50

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack. sapub.org

For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, making them the primary sites for electrophilic attack. nih.govresearchgate.net The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, indicating them as possible sites for nucleophilic interaction. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in These charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic properties of the molecule. researchgate.net The analysis reveals which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). This information is instrumental in describing a molecule's polarity, dipole moment, and reactivity. niscpr.res.in In the case of this compound, the oxygen atoms are expected to carry significant negative charges, while the sulfur atom and the carbonyl carbon would be positively charged, reflecting their electronegativity differences and bonding environments.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). chemrxiv.org

These parameters collectively offer a comprehensive picture of the molecule's stability and its propensity to participate in chemical reactions as either an electrophile or a nucleophile.

Table 3: Global Reactivity Parameters (Hypothetical Data) Note: This table is illustrative. Specific calculated values for this compound are not available in the cited literature.

Parameter Definition Calculated Value (eV)
Ionization Potential (I) -EHOMO 7.50
Electron Affinity (A) -ELUMO 2.00
Electronegativity (χ) (I+A)/2 4.75
Chemical Hardness (η) (I-A)/2 2.75
Chemical Softness (S) 1/η 0.36
Electrophilicity Index (ω) μ²/2η 4.10

Frontier Molecular Orbital (FMO) Analysis

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like this compound are crucial for the development of new materials for photonic and optoelectronic applications. These studies often employ quantum chemical calculations to predict how a molecule will interact with an external electric field.

The polarizability (α) and first hyperpolarizability (β) are fundamental NLO properties that describe the linear and nonlinear response of a molecule to an applied electric field, respectively. Density Functional Theory (DFT) is a common computational method used to calculate these properties. For many organic compounds, DFT calculations have been shown to provide a good correlation with experimental results. nih.govresearchgate.net

Solubility Modeling and Thermodynamics

The solubility of this compound in various solvents is a critical parameter for its purification and industrial application. Thermodynamic models are employed to correlate experimental solubility data, providing a framework for understanding and predicting the compound's behavior in different solvent systems.

Experimental solubility data for this compound in several pure and binary solvent mixtures have been correlated using various thermodynamic models, including the modified Apelblat equation, the λh (Buchowski-Ksiazczak) equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. researchgate.netacs.org

One study investigated the solubility of 4-(methylsulfonyl)benzaldehyde (B46332) in nine organic solvents (methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetone, acetonitrile (B52724), toluene (B28343), and acetic acid) at temperatures ranging from 283.15 K to 318.15 K. researchgate.netacs.org The results indicated that the modified Apelblat equation provided a better correlation of the experimental data compared to the λh, Wilson, and NRTL models. researchgate.netacs.org Nevertheless, all four models were found to be acceptable for describing the solubility of the compound in the studied solvents. researchgate.netacs.org

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature. The λh equation is another commonly used model for solid-liquid equilibrium. The Wilson and NRTL models are local composition models that can be applied to describe the excess Gibbs energy of liquid mixtures.

In binary solvent mixtures of acetonitrile with methanol (B129727), ethanol, and isopropanol (B130326), the solubility of 4-(methylsulfonyl)benzaldehyde was also determined and modeled. researchgate.net The solubility was found to increase with both increasing temperature and a higher mass fraction of acetonitrile. researchgate.net

Below is an interactive data table summarizing the application of these models.

Thermodynamic ModelApplicability to this compound SolubilityReference
Modified ApelblatProvided the best correlation with experimental data in nine organic solvents. researchgate.netacs.org
λh (Buchowski-Ksiazczak)Acceptable correlation with experimental data. researchgate.netacs.org
WilsonAcceptable correlation with experimental data. researchgate.netacs.org
NRTL (Non-Random Two-Liquid)Acceptable correlation with experimental data. researchgate.netacs.org

The standard enthalpies of dissolution (ΔH°sol) for this compound in various solvents can be calculated from the experimental solubility data. This thermodynamic parameter provides insight into the energy changes that occur during the dissolution process. A positive enthalpy of dissolution indicates an endothermic process, where heat is absorbed from the surroundings.

For 4-(methylsulfonyl)benzaldehyde, the dissolution process in binary solvent mixtures of acetonitrile with methanol, ethanol, and isopropanol was found to be endothermic. researchgate.netresearchgate.net This suggests that the process is favored by an increase in temperature, which is consistent with the experimental observation that solubility increases with rising temperature. researchgate.netresearchgate.net

The standard enthalpy of dissolution can be estimated using the van 't Hoff equation, which relates the change in solubility with temperature to the enthalpy of dissolution.

Reactivity and Chemical Transformations of 4 Methylsulfonyl Benzaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group of 4-((methylsulfonyl)methyl)benzaldehyde is a key site for condensation reactions, enabling the formation of a wide array of new chemical entities. These reactions are fundamental in organic synthesis for constructing larger, more complex molecules.

Cyclocondensation reactions involving this compound provide a direct route to various heterocyclic systems, which are significant scaffolds in medicinal chemistry. For instance, the reaction of 4-(methylsulfonyl)benzaldehyde (B46332) with mercaptoacetic acid and an amine in a one-pot, three-component reaction yields substituted thiazolidin-4-ones nih.govtandfonline.com. This transformation is a valuable method for synthesizing libraries of these heterocyclic compounds.

Similarly, while direct examples with this compound are not prevalent in the literature, the general synthesis of 1,3-thiazinan-4-ones involves the reaction of an aldehyde, a primary amine, and 3-mercaptopropionic acid nih.gov. This suggests a viable pathway for the synthesis of thiazinan-4-ones incorporating the 4-((methylsulfonyl)methyl)phenyl moiety.

Table 1: Examples of Heterocyclic Compounds Synthesized from Aryl Aldehydes

Aldehyde ReactantReagentsHeterocyclic ProductReference
4-(Methylsulfonyl)benzaldehydeAmine, Mercaptoacetic acidThiazolidin-4-one derivative nih.gov
Substituted Benzaldehyde (B42025)1-(2-aminoethyl)pyrrolidine, Mercaptocarboxylic acidThiazolidin-4-one/Thiazinan-4-one tandfonline.com
BenzaldehydeThiosemicarbazide, Methyl 2-chloroacetateThiazolidin-4-one derivative nih.gov

The reaction of the aldehyde group in this compound with primary amines or hydrazines leads to the formation of Schiff bases (imines) or hydrazones, respectively. This condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid ijacskros.comgrowingscience.comresearchgate.net.

The formation of Schiff bases is a versatile method for introducing the 4-((methylsulfonyl)methyl)phenyl group into various molecular frameworks growingscience.com. Similarly, reaction with hydrazines, such as thiosemicarbazide, yields thiosemicarbazones, a class of compounds with significant biological interest mdpi.com. The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base ijacskros.com.

Table 2: Synthesis of Schiff Bases and Hydrazones

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundPrimary Amine (R-NH₂)Schiff BaseMethanol (B129727), reflux, catalytic acid growingscience.comresearchgate.net
This compoundHydrazine (B178648) (R-NHNH₂)HydrazoneEthanol, reflux mdpi.com

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst organicreactions.orgresearchgate.netsemanticscholar.org. This compound can readily participate in this reaction. For example, its condensation with active methylene compounds like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine or an amine salt, leads to the formation of a new C=C double bond nih.gov.

This reaction is a powerful tool for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The products of the Knoevenagel condensation of this compound can be further utilized in the synthesis of more complex molecules, including various heterocyclic systems nih.govnih.gov.

Role as an Electrophile in Organic Synthesis

The aldehyde carbon in this compound is electrophilic due to the polarization of the C=O bond. This inherent electrophilicity makes it a target for a variety of nucleophiles. Beyond the condensation reactions mentioned above, this electrophilic character is central to its role in other synthetic transformations.

In the context of the reactions discussed, the aldehyde acts as the electrophile that is attacked by the nucleophilic amine in Schiff base formation or the carbanion generated from the active methylene compound in the Knoevenagel condensation. This fundamental reactivity underpins its utility as a building block in the synthesis of more complex molecular architectures.

Reactivity of the Methylsulfonyl Group (General principles and potential reactions based on related compounds)

The reactivity of this compound is significantly influenced by the methylsulfonyl group (–SO₂CH₃). This functional group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms. The high electronegativity of the oxygen atoms makes the sulfonyl group strongly electron-withdrawing, a property that governs the chemical behavior of the adjacent atoms. wikipedia.org In the context of this compound, this electronic effect primarily manifests in the reactivity of the methylene bridge (–CH₂–) positioned between the phenyl ring and the sulfonyl group.

The sulfonyl group is often described as a "chemical chameleon" due to its ability to participate in a wide array of chemical transformations, acting as an activating group, a stabilizing moiety for intermediates, or as a leaving group. thieme-connect.comresearchgate.net While the aldehyde function of this compound is a primary site for many reactions, such as aldol (B89426) condensations researchgate.net, the methylsulfonyl group imparts distinct reactivity patterns to the molecule's backbone.

General Principles of Reactivity

The key chemical characteristics imparted by the methylsulfonyl group in a structure like this compound include:

Activation of α-Methylene Protons: The most significant effect of the sulfonyl group is the pronounced acidification of the protons on the adjacent carbon atom (the α-carbon). The strong inductive electron withdrawal by the –SO₂ group stabilizes the conjugate base (a carbanion) formed upon deprotonation. This carbanion is a versatile nucleophile for forming new carbon-carbon bonds. thieme-connect.com

Carbon-Sulfur Bond Cleavage: The carbon-sulfur bond in sulfones can be cleaved under reductive conditions, allowing for the complete removal of the sulfonyl group. This desulfonylation reaction is a valuable synthetic tool. wikipedia.org

Role as a Leaving Group: In certain reaction types, particularly elimination reactions, the sulfinate anion (R-SO₂⁻) can function as a good leaving group, facilitating the formation of alkenes. thieme-connect.com This is a hallmark of sulfone chemistry, exemplified by reactions such as the Ramberg–Bäcklund reaction. wikipedia.org

Potential Chemical Transformations

Based on the established chemistry of benzyl sulfones and related compounds, several potential transformations involving the methylsulfonylmethyl moiety can be predicted.

Acidity and Reactions of the α-Methylene Carbanion

The protons of the methylene group in this compound are significantly acidic due to stabilization of the resulting carbanion by both the adjacent sulfonyl group and the phenyl ring. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), would readily generate a nucleophilic carbanion. This intermediate can participate in a variety of subsequent reactions.

Table 1: Potential Reactions via α-Methylene Carbanion Formation

Reaction TypeTypical ReagentsPotential Product StructureDescription
Alkylation1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X)An α-alkylated benzaldehyde derivativeThe generated carbanion acts as a nucleophile, displacing a halide from an alkyl halide to form a new C-C bond at the benzylic position.
Hydroxylation1. Strong Base (e.g., n-BuLi) 2. O₂ or MoOPHAn α-hydroxy benzaldehyde derivativeThe carbanion reacts with an oxygen source to introduce a hydroxyl group at the benzylic position.
Reaction with Carbonyls1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone (R₂C=O)A β-hydroxy sulfone derivativeNucleophilic addition of the carbanion to another carbonyl compound, forming an alcohol. This is a key step in the Julia-Lythgoe olefination. thieme-connect.com

Reductive Desulfonylation

The methylsulfonyl group can be completely removed from the molecule through reductive cleavage of the C–S bond. This process, known as reductive desulfonylation, effectively replaces the –CH₂SO₂CH₃ group with a methyl group (–CH₃), thereby converting this compound into 4-methylbenzaldehyde (p-tolualdehyde). This transformation is synthetically useful for removing the activating sulfonyl group after it has served its purpose in facilitating other reactions.

Table 2: Potential Reductive Desulfonylation Reactions

Reaction TypeTypical ReagentsProductNotes
Reductive DesulfonylationSodium amalgam (Na/Hg)4-MethylbenzaldehydeA classic method for C-S bond cleavage in sulfones.
Reductive DesulfonylationSamarium(II) iodide (SmI₂)4-MethylbenzaldehydeA milder, single-electron transfer reagent often used for this transformation.
Reductive DesulfonylationRaney Nickel (Raney Ni)4-MethylbenzaldehydeCan be effective but may also reduce the aldehyde group under certain conditions.

Elimination Reactions

While this compound does not undergo direct elimination, it could be a precursor for such reactions upon modification. The Ramberg–Bäcklund reaction is a classic transformation of sulfones that converts them into alkenes. thieme-connect.com This reaction requires an α-halo sulfone, which could potentially be synthesized from this compound by first generating the α-carbanion and then quenching it with a halogen source (e.g., N-chlorosuccinimide). Subsequent treatment of the resulting α-halo sulfone with a strong base would induce rearrangement and elimination of sulfur dioxide to yield a stilbene derivative. wikipedia.org This highlights the potential of the sulfonyl group to facilitate the formation of carbon-carbon double bonds, further underscoring its synthetic versatility. thieme-connect.com

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Amino Alcohols

One of the key applications of 4-((Methylsulfonyl)methyl)benzaldehyde is its role as a crucial starting material in the synthesis of amino alcohols. nih.govresearchgate.net These amino alcohols are pivotal intermediates in the production of various pharmaceuticals and other biologically active compounds. The aldehyde group of this compound readily participates in reactions such as aldol (B89426) condensations, enabling the formation of the characteristic β-hydroxy amine structure of amino alcohols.

The synthetic utility of the amino alcohols derived from this compound is most notably demonstrated in their application toward building complex molecular scaffolds, particularly analogs of well-known antibiotics. nih.govresearchgate.net Research has established that this compound is an important precursor for the synthesis of key intermediates used in the production of broad-spectrum antibiotics. nih.govresearchgate.net

The table below highlights the significant antibiotic analogs whose synthesis pathways can utilize this compound as a foundational building block.

Antibiotic AnalogClassSignificance
Chloramphenicol AmphenicolA broad-spectrum antibiotic effective against a variety of microorganisms.
Thiamphenicol (B1682257) AmphenicolA bacteriostatic antibiotic, and the methyl-sulfonyl analogue of chloramphenicol.
Florfenicol AmphenicolA fluorinated synthetic analog of thiamphenicol, primarily used in veterinary medicine.

The methylsulfonyl group present in the original benzaldehyde (B42025) is a defining structural feature of thiamphenicol and florfenicol, making this compound a particularly relevant and efficient starting material for these targets.

Utilization in the Construction of Diverse Heterocyclic Systems

The reactivity of the aldehyde group makes this compound an ideal candidate for constructing a wide array of heterocyclic systems through cyclocondensation reactions. These reactions typically involve the combination of the aldehyde with other multifunctional molecules to form stable ring structures, which are the core of many pharmaceutically active compounds.

This compound is employed in the synthesis of thiazolidinone derivatives, a class of heterocyclic compounds known for a broad spectrum of biological activities. The typical synthesis is a one-pot, three-component reaction involving the aldehyde, an amine, and a mercaptocarboxylic acid (such as thioglycolic acid). In this reaction, the aldehyde condenses with the amine to form an intermediate imine (Schiff base), which then undergoes cyclization with the mercaptocarboxylic acid to yield the final thiazolidinone ring structure.

The general reaction scheme is presented below:

General Scheme for Thiazolidinone Synthesis
A general chemical reaction showing an aldehyde, an amine, and thioglycolic acid reacting to form a thiazolidinone ring.
Note: R1 corresponds to the 4-((methylsulfonyl)methyl)phenyl group when this compound is used.

The compound also serves as a key reactant in the synthesis of other important heterocyclic systems, including 1,2,4-triazoles and pyrroles.

1,2,4-Triazole Derivatives : In the synthesis of 1,2,4-triazoles, this compound can be reacted with compounds containing hydrazine (B178648) and amide functionalities. For instance, in reactions analogous to the Pellizzari reaction, it can condense with acylhydrazides and other nitrogen-rich precursors, where the aldehyde carbon is incorporated into the final triazole ring.

Pyrrole (B145914) Derivatives : For the synthesis of pyrrole derivatives, specifically tetra-aryl porphyrins, this compound can undergo condensation with pyrrole itself. In reactions like the Adler-Adler or Lindsey synthesis, the aldehyde reacts with pyrrole in an acidic medium to form a porphyrinogen, which is subsequently oxidized to the stable, aromatic porphyrin ring. Using this specific aldehyde results in a porphyrin with four 4-((methylsulfonyl)methyl)phenyl groups at the meso positions.

Benzimidazoles, another crucial class of heterocyclic compounds with diverse therapeutic applications, can be synthesized using this compound. The most common method is the Phillips condensation, which involves the reaction of the aldehyde with an o-phenylenediamine (B120857) derivative. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole (B57391) scaffold. The resulting product incorporates the 4-((methylsulfonyl)methyl)phenyl substituent, which can modulate the biological activity of the final compound.

Enabling Synthesis of Sulfur-Containing Terpyridine Ligands

Beyond its use in pharmacologically relevant scaffolds, this compound is a valuable precursor for creating specialized molecules for materials science and coordination chemistry. A notable application is in the synthesis of sulfur-containing terpyridine ligands. nih.gov Terpyridines are highly sought-after tridentate ligands that form stable complexes with a wide range of metal ions.

The synthesis is typically achieved through a "one-pot" approach where two equivalents of 2-acetylpyridine (B122185) are reacted with one equivalent of this compound in the presence of a base and an ammonia (B1221849) source (like ammonium (B1175870) acetate). nih.gov This condensation reaction assembles the three pyridine (B92270) rings around the central carbon originating from the aldehyde, yielding a 4'-aryl-2,2':6',2"-terpyridine. nih.gov The use of this compound directly installs the sulfur-containing moiety onto the ligand framework, creating a functional handle for surface attachment (e.g., to gold) or for tuning the electronic properties of the resulting metal complexes.

Application in the Design and Synthesis of Advanced Materials

The versatility of the benzaldehyde functional group, with its reactive aldehyde moiety and the potential for diverse substitutions on the aromatic ring, makes it a valuable building block in the synthesis of advanced materials. While direct applications of this compound in this context are not extensively documented in publicly available literature, the principles underlying the use of related benzaldehyde derivatives in polymeric and electro-optic materials provide a strong indication of its potential. The electron-withdrawing nature of the methylsulfonyl group, combined with the reactive aldehyde, suggests that this compound could be a precursor for materials with interesting optical and electronic properties.

Polymeric Materials

Benzaldehyde and its derivatives are employed in the synthesis of a variety of functional polymers. The aldehyde group can participate in condensation reactions, while the substituents on the benzene (B151609) ring can be tailored to impart specific properties to the resulting polymer.

One area of application is in the development of functional copolymers. For instance, research has shown that electron-deficient benzaldehydes can be copolymerized with phthalaldehyde through anionic polymerization. aip.org This method allows for the incorporation of various pendant functionalities into the polymer chain, as a wide array of substituted benzaldehydes are readily available. aip.org The reactivity of the benzaldehyde comonomer is influenced by its electronic properties, with a strong correlation observed between the comonomer's reactivity and its Hammett values. nih.gov This approach enables the creation of degradable polymer networks in a straightforward two-step process, opening avenues for the development of triggerable degradation in polymeric materials. aip.org

Furthermore, benzaldehyde derivatives have been utilized to modify existing polymers to create materials with novel properties. In one study, amine-terminated polyacrylonitrile (B21495) was used as a polymeric carrier for benzaldehyde derivatives to create antimicrobial polymers. arizona.edumdpi.com Benzaldehyde, 4-hydroxybenzaldehyde (B117250), and 2,4-dihydroxybenzaldehyde (B120756) were immobilized onto the polymer, and the resulting materials demonstrated the ability to inhibit the growth of various microorganisms. arizona.edumdpi.com The antimicrobial activity was found to be dependent on the microstructure of the polymer and the nature of the substituent on the benzaldehyde derivative. arizona.edumdpi.com

In a different application, benzaldehyde has been used to mediate the selective aerobic functionalization of polyethylene (B3416737). jhuapl.edu This process introduces isolated carbonyl groups onto the polyethylene backbone, transforming it into a functional polymer that can undergo further chemical modifications. jhuapl.edu This method is notable for its use of readily available reagents and for avoiding the need for hazardous solvents. jhuapl.edu

The following table summarizes the application of benzaldehyde derivatives in the synthesis of polymeric materials:

Benzaldehyde DerivativePolymer SystemResulting Material Properties
Electron-deficient benzaldehydesPhthalaldehyde copolymerDegradable polymer networks, functionality from pendant groups aip.orgnih.gov
Benzaldehyde, 4-hydroxybenzaldehyde, 2,4-dihydroxybenzaldehydeAmine-terminated polyacrylonitrileAntimicrobial activity against bacteria and fungi arizona.edumdpi.com
BenzaldehydePolyethyleneIntroduction of carbonyl functional groups for further modification jhuapl.edu

Electro-optic Materials

Benzaldehyde derivatives are also key components in the synthesis of materials with nonlinear optical (NLO) and electro-optic properties. These materials are crucial for applications in optical communications, data storage, and signal processing. The second-order NLO response of a material is related to its molecular hyperpolarizability, which can be enhanced by creating molecules with a strong dipole moment, typically achieved through a combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

The synthesis of electro-optic polymers often involves the incorporation of chromophores with high second-order nonlinearity. In one approach, copolyesters with NLO properties were synthesized from ω-hydroxyalkoxy-substituted benzaldehydes and methyl cyanoacetate. arizona.edu The resulting monomers, possessing a p-oxy-α-cyanocinnamate structure, exhibit a high degree of electron delocalization. arizona.edu These monomers were then copolymerized to produce soluble and processable main-chain polymers that exhibit significant second harmonic generation (SHG) activity, a key characteristic of NLO materials. arizona.edu

Another class of NLO materials derived from benzaldehydes are chalcones, which are synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. nih.gov Chalcone derivatives can be designed to have significant NLO properties by appropriate substitution on the aromatic rings. These compounds are of interest for their potential application as sunscreen agents due to their ability to absorb UV light, a property stemming from their electronic transitions. nih.gov

The following table details examples of benzaldehyde derivatives used in the synthesis of electro-optic materials:

Benzaldehyde DerivativeMaterial TypeKey Properties/Applications
ω-Hydroxyalkoxy-substituted benzaldehydesCopolyesterSecond harmonic generation (SHG), electro-optic applications arizona.edu
Substituted benzaldehydesChalcone derivativesNonlinear optical properties, potential as UV-absorbing materials nih.gov
2,4-dihydroxybenzaldehydeCocrystal with acridinePotential for nonlinear optical applications mdpi.com

The research in these areas demonstrates the significant potential of benzaldehyde derivatives as versatile building blocks for advanced materials. The ability to tune the electronic and structural properties of these molecules through chemical synthesis allows for the rational design of polymers and electro-optic materials with tailored functionalities.

Structure Property Relationship Studies in Academic Contexts

Correlation of Molecular Structure with Spectroscopic and Crystallographic Data

Crystallographic analysis reveals that the compound crystallizes in a monoclinic system. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into a three-dimensional array. nih.govresearchgate.net All bond lengths within the molecule are reported to be within normal ranges. nih.gov

Table 1: Selected Crystallographic Data for 4-(Methylsulfonyl)benzaldehyde (B46332)

Parameter Value
Chemical Formula C₈H₈O₃S
Molecular Weight 184.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 6.1280 (12) Å
b 8.0400 (16) Å
c 16.734 (3) Å
β 90.07 (3)°
Volume 824.5 (3) ų
Z 4

Data sourced from studies conducted at T = 293 K. nih.govresearchgate.net

Influence of Structural Features on Electronic Properties and Chemical Reactivity

The chemical behavior of 4-(Methylsulfonyl)benzaldehyde is dominated by its two functional groups and the electronic communication between them via the benzene (B151609) ring.

Electronic Effects : The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. When positioned para to the aldehyde group, it significantly reduces the electron density of the entire aromatic ring and, crucially, of the aldehyde's carbonyl carbon. This strong deactivation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde (B42025) or benzaldehydes with electron-donating substituents. beilstein-journals.org This increased reactivity is a key feature in its synthetic applications.

Chemical Reactivity : The enhanced electrophilicity of the aldehyde group allows it to readily participate in reactions typical of aldehydes. For instance, it has been shown to undergo aldol (B89426) reactions with glycine, catalyzed by threonine aldolase, to form key building blocks for the synthesis of antibiotics like florfenicol. researchgate.net The aldehyde functionality is the primary site of reaction in many synthetic pathways. The stability of the sulfone group under many reaction conditions makes it a reliable and robust directing and activating group.

Solubility Behavior across Various Organic Solvents and Binary Solvent Mixtures

The solubility of 4-(Methylsulfonyl)benzaldehyde is a critical parameter for its purification, crystallization, and reaction setup. Extensive studies have systematically measured its solubility in a range of pure and mixed solvent systems.

In nine different pure organic solvents, the mole fraction solubility was observed to increase with rising temperature from 283.15 K to 318.15 K. acs.orgacs.org At any given temperature within this range, the solubility follows a consistent order. acs.orgresearchgate.net

Table 2: Solubility Order of 4-(Methylsulfonyl)benzaldehyde in Pure Organic Solvents

Solvent Solubility Rank
Acetone 1 (Highest)
Acetonitrile (B52724) 2
Acetic Acid 3
Methanol (B129727) 4
Ethanol 5
Toluene (B28343) 6
1-Butanol 7
1-Propanol 8

Studies have also explored its solubility in binary solvent mixtures, such as acetonitrile + methanol, acetonitrile + ethanol, and acetonitrile + isopropanol (B130326). In these systems, the solubility was found to increase with both increasing temperature and a higher mass fraction of acetonitrile. researchgate.netresearchgate.netresearchgate.net This detailed solubility data is invaluable for designing industrial crystallization processes, enabling the production of high-purity material. acs.org

Impact of the Methylsulfonyl and Aldehyde Functional Groups on Overall Chemical Behavior in Synthetic Pathways

The combination of the aldehyde and methylsulfonyl groups on a single phenyl ring makes 4-(Methylsulfonyl)benzaldehyde a versatile intermediate in organic synthesis.

The aldehyde group serves as the primary reactive handle for building molecular complexity. It is a precursor for forming C-C bonds (e.g., via aldol reactions) and C-N bonds (e.g., via reductive amination or condensation to form imines). researchgate.net Its reactivity is significantly enhanced by the electron-withdrawing nature of the para-substituent.

The methylsulfonyl group plays a crucial, albeit less directly reactive, role. Its strong electron-withdrawing effect is key to activating the aldehyde. Furthermore, its presence in the final target molecule can be critical for biological activity. For example, this moiety is a key structural component in important antibiotics like thiamphenicol (B1682257) and florfenicol. nih.govresearchgate.net The compound serves as an important precursor for the synthesis of amino alcohols that are central to these antibiotics. nih.govresearchgate.net It has also been utilized in the preparation of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes. chemicalbook.com The sulfone is generally stable to many synthetic conditions, allowing for selective transformations at the aldehyde position without disturbing the sulfonyl group.

Conclusion and Future Directions in Chemical Research

Summary of Current Academic Understanding of 4-((Methylsulfonyl)methyl)benzaldehyde

This compound, a substituted aromatic aldehyde, is a well-characterized crystalline solid. chemicalbook.comresearchgate.net Its molecular structure has been confirmed through single-crystal X-ray diffraction, which reveals a monoclinic crystal system where molecules are interconnected in a three-dimensional network by intermolecular C—H⋯O hydrogen bonds. chemicalbook.comresearchgate.net This hydrogen bonding capability is a key feature of its solid-state chemistry. The compound is recognized primarily as a crucial intermediate in the synthesis of several pharmaceuticals. nih.govgoogle.com Most notably, it serves as a key precursor for the production of the broad-spectrum antibiotics Thiamphenicol (B1682257) and Florfenicol. researchgate.netnih.gov

The synthesis of this compound has been approached through various routes. Traditional methods often started from toluene (B28343), involving multiple steps such as chlorosulfonation, reduction, methylation, bromination, and hydrolysis, which are characterized by long reaction sequences and significant environmental impact. google.com More streamlined, modern approaches have been developed to improve efficiency and reduce waste. A notable method starts with p-chlorobenzaldehyde, which undergoes a substitution reaction with sodium methyl mercaptide, followed by oxidation of the resulting thioether to the target sulfone using an oxidant like hydrogen peroxide. google.com This pathway offers higher yields, lower costs, and is more suitable for industrial-scale production. google.com

Beyond its role in pharmaceutical synthesis, the compound has been investigated for other potential applications. Studies have suggested it possesses inhibitory effects on the COX-2 enzyme, indicating potential anti-inflammatory properties. chemicalbook.com It has also been used as a molecular model for studying copper complexes in the context of wastewater treatment. chemicalbook.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₈O₃S nih.gov
Molecular Weight184.21 g/mol amerigoscientific.com
Melting Point155-161 °C chemicalbook.com
AppearanceWhite to light yellow crystalline powder-
CAS Number5398-77-6 chemicalbook.com

Identification of Unexplored Synthetic Pathways and Novel Transformations

While current synthetic methods have been optimized for yield and industrial scalability, there remains significant scope for exploring more advanced and efficient synthetic strategies. google.com A promising and largely unexplored avenue lies in the application of modern C–H functionalization techniques. Recent breakthroughs have demonstrated the ability to directly sulfonylate benzaldehydes at the C-H bond ortho to the aldehyde group using transient directing groups. nih.govresearchgate.netacs.org This strategy avoids the need for pre-functionalized starting materials like p-chlorobenzaldehyde, potentially offering a more atom-economical route. Adapting such a copper- or palladium-catalyzed C-H activation/sulfonylation process to achieve para-selectivity would represent a novel and highly efficient transformation for accessing this compound and its isomers.

Furthermore, the exploration of biocatalysis presents another frontier. The aldol (B89426) reaction between 4-methylsulfonyl benzaldehyde (B42025) and glycine, catalyzed by threonine aldolase, is already known for producing key building blocks for florfenicol. Expanding the repertoire of enzymatic transformations could lead to novel, environmentally benign pathways for its synthesis and derivatization under mild conditions.

Opportunities for Advanced Computational Modeling of Reaction Mechanisms and Catalysis

The chemical behavior of this compound provides fertile ground for advanced computational modeling. Density Functional Theory (DFT) has already been employed to study its molecular structure and the influence of solvents on its nucleation process. researchgate.net The latter is particularly relevant for understanding and controlling its crystallization, which is critical for purification in industrial synthesis. researchgate.net

Future computational work could provide deeper insights into the mechanisms of reactions in which this aldehyde participates. For instance, modeling the transition states and reaction energy profiles for its synthesis via C-H functionalization could help in optimizing catalyst design and reaction conditions for improved selectivity and efficiency. nih.govacs.org Similarly, computational studies could elucidate the substrate-enzyme interactions in biocatalytic processes, such as the threonine aldolase-catalyzed aldol reaction, guiding protein engineering efforts to enhance catalytic activity or broaden the substrate scope. researchgate.net

Potential for Derivatization Towards New Classes of Chemical Entities

The aldehyde functional group in this compound is a versatile handle for chemical modification, opening up possibilities for creating diverse libraries of new chemical entities. The reactivity of this group allows for a wide range of transformations, including:

Reductive amination to produce a variety of secondary and tertiary amines.

Wittig reactions to form substituted alkenes.

Grignard and organolithium additions to generate secondary alcohols. researchgate.net

Pictet-Spengler reactions with tryptamine (B22526) derivatives to construct complex heterocyclic scaffolds. researchgate.net

Knoevenagel condensations to synthesize compounds with activated double bonds.

These derivatizations, coupled with potential modifications at the sulfonyl group, could yield novel compounds with unique biological or material properties. For example, using this aldehyde as a scaffold could lead to new classes of COX-2 inhibitors or other biologically active molecules. chemicalbook.com

Table 2: Potential Derivatization Reactions
Reaction TypeReagentsProduct Class
Reductive AminationR₂NH, NaBH₃CNSubstituted Benzylamines
Grignard ReactionRMgBr, then H₃O⁺Secondary Alcohols
Pictet-SpenglerTryptamine, AcidTetrahydro-β-carbolines
Knoevenagel CondensationActive Methylene (B1212753) Compound, BaseSubstituted Styrenes

Prospects for Further Exploration in Material Science Applications

The unique structural features of this compound—a rigid aromatic core, a polar sulfonyl group, and a reactive aldehyde—make it an attractive yet underexplored building block for advanced materials.

Polymers: The sulfone moiety is known to impart thermal stability and specific solubility characteristics to polymers. researchgate.net The aldehyde group can be used to incorporate the molecule into polymer chains through reactions like condensation with amines to form polyimines or by grafting it onto existing polymer backbones. nih.gov This could lead to the development of novel high-performance polymers with tailored thermal or optical properties.

Metal-Organic Frameworks (MOFs): Benzaldehyde and its derivatives are common precursors for the synthesis of organic linkers used in MOFs. nih.govacs.org The aldehyde can be oxidized to a carboxylic acid, which can then be used to construct porous frameworks with metal clusters. The presence of the methylsulfonyl group within the MOF pores could introduce specific functionalities, such as selective binding sites for guest molecules, enhancing their utility in gas separation, storage, or catalysis. nih.govwikipedia.org

Crystal Engineering: The demonstrated ability of this compound to form a predictable, hydrogen-bonded, three-dimensional network in its crystal structure is highly relevant to crystal engineering. researchgate.net This molecule could be used as a co-former to design and construct novel co-crystals with desired physical properties, such as altered solubility or stability, by exploiting the directional C—H⋯O interactions. rsc.org

Q & A

Q. What are the standard synthetic routes for 4-((Methylsulfonyl)methyl)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) can undergo sulfonation using methylsulfonyl chloride to introduce the methylsulfonyl group . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as aldehyde oxidation. Characterization via NMR and GC-MS is recommended to confirm purity (>97% as per GC data) .

Q. What key physicochemical properties should researchers prioritize when handling this compound?

Critical properties include:

  • Molecular weight : 184.21 g/mol .
  • Melting point : 156–159°C (indicative of high crystallinity) .
  • Storage : Store at 0–6°C to prevent thermal degradation or dimerization .
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group’s polarity, though experimental validation is required .

Q. What safety protocols are recommended for handling this compound?

While toxicological data are limited, analogous aldehydes require:

  • Eye exposure : Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation .
  • Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth and seek medical attention . Use fume hoods and PPE (gloves, lab coats) during synthesis .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • NMR : 13C^{13}\text{C} NMR distinguishes sulfonyl (-SO2_2-) and aldehyde (-CHO) groups via deshielding effects (e.g., sulfonyl carbons at ~50–60 ppm) .
  • FT-IR : Confirm sulfonyl S=O stretches at ~1300–1150 cm1^{-1} and aldehyde C=O at ~1700 cm1^{-1} .
  • X-ray crystallography : Resolves steric effects from the methylsulfonyl group, as seen in structurally similar terphenyl aldehydes .

Q. What methodologies assess the thermal stability of this compound under reaction conditions?

  • TGA/DSC : Quantify decomposition temperatures and enthalpy changes .
  • Accelerated stability studies : Store at 40°C/75% RH for 1–3 months; monitor aldehyde oxidation via HPLC .
  • Kinetic analysis : Use Arrhenius plots to predict shelf life under varying temperatures .

Q. How can conflicting toxicological data for benzaldehyde derivatives be reconciled?

EFSA’s group-based evaluation approach (FGE.52/FGE.20Rev4) applies read-across principles for structurally similar compounds. For example, hydroxy/methoxy benzaldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) show low acute toxicity but require genotoxicity assays (Ames test, micronucleus) to rule out mutagenicity .

Q. What role does this compound play in synthesizing functionalized polymers or coordination complexes?

The aldehyde group enables Schiff base formation with amines, useful in metallo-organic frameworks (MOFs). For instance, 4-formyl-p-terphenyl derivatives form luminescent Ru(III) complexes . The methylsulfonyl group enhances solubility in polar solvents, aiding ligand design .

Q. How can solubility limitations in aqueous systems be addressed for biological assays?

  • Co-solvents : Use ethanol or PEG-400 (≤5% v/v) to enhance solubility without denaturing proteins .
  • Prodrug strategies : Convert the aldehyde to a hydrazone or acetal derivative for improved bioavailability .

Q. What structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

  • Electron-withdrawing groups : Introduce nitro or cyano substituents to the benzene ring to modulate electronic effects on the aldehyde’s reactivity .
  • Heterocyclic fusion : Attach pyridine or imidazole rings to the sulfonyl group for antimicrobial activity, as seen in thiadiazole derivatives .

Q. How should researchers navigate regulatory requirements for novel derivatives of this compound?

Follow EFSA’s flavouring substance guidelines:

  • Submit detailed impurity profiles (GC/HPLC) and stability data .
  • Provide in silico toxicity predictions (e.g., QSAR models) and in vitro assays (e.g., cytotoxicity in HepG2 cells) .
  • Cross-reference with JECFA or ECHA databases for existing safety evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.